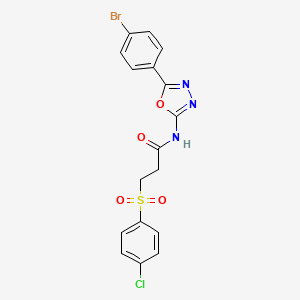
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H13BrClN3O4S and its molecular weight is 470.72. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer’s Disease Treatment Research
A study synthesized a series of N-substituted derivatives of this compound to evaluate new drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, which is a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Agent Evaluation
Another study focused on synthesizing and evaluating these derivatives as potential anticancer agents. They found that certain derivatives showed strong anticancer properties, suggesting the potential for further exploration in cancer therapy (Rehman et al., 2018).
Local Anesthetic Activity
Research conducted in 1984 explored some basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, revealing considerable local anesthetic activity. This indicates the compound's potential in the development of new anesthetic agents (Saxena et al., 1984).
Antibacterial Properties
A study synthesized a number of N-substituted derivatives of this compound and screened them against Gram-negative and Gram-positive bacteria. The findings showed moderate to talented antibacterial activity, which could be significant for developing new antibiotics (Khalid et al., 2016).
Enzyme Inhibition for Neurodegenerative Diseases
Compounds synthesized from this chemical were screened for their activity against butyrylcholinesterase (BChE) enzyme. This is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).
Lipoxygenase Inhibitor
Research showed that derivatives of this compound acted as lipoxygenase inhibitors, which are important in the treatment of inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibition
A novel series of bi-heterocyclic propanamides synthesized from this compound showed promising activity against urease, an enzyme that can be targeted for certain medical conditions (Abbasi et al., 2020).
Antibacterial Activity in Acetamide Derivatives
The compound was used to synthesize acetamide derivatives with significant antibacterial potential. This research highlights its role in creating new antibacterial agents (Iqbal et al., 2017).
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound were evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas (Sravya et al., 2019).
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKKBZMUXXGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)
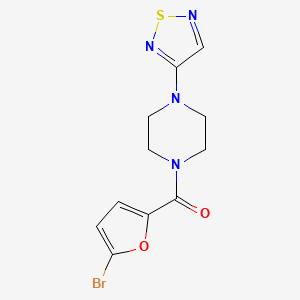
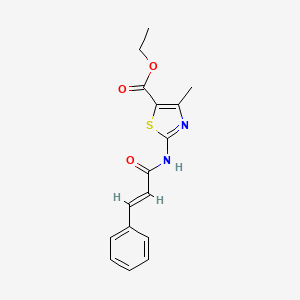
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
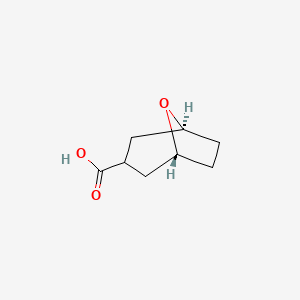
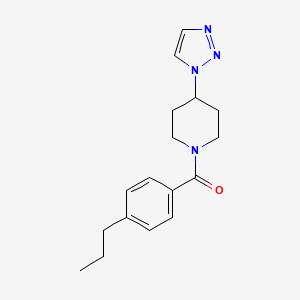
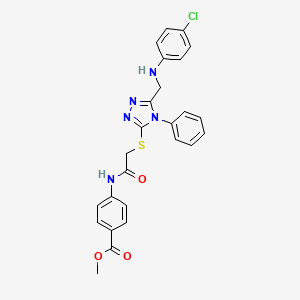
![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
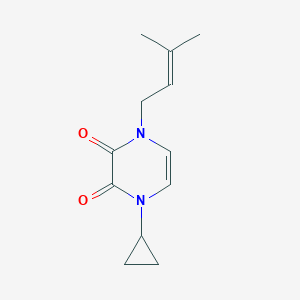
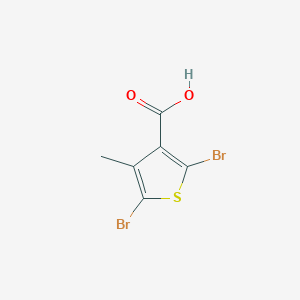
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)